N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
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Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H25N3OS and its molecular weight is 379.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes a benzo[d]thiazole moiety, a pyridine ring, and a cyclohexanecarboxamide backbone, suggesting diverse interactions with biological targets.
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- Structural Features : The presence of multiple heteroatoms (nitrogen and sulfur) and functional groups enhances its potential as a bioactive compound.
1. Anticancer Activity
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms, thus potentially enhancing the efficacy of cancer therapies .
Case Study : A series of benzothiazole derivatives, including compounds structurally related to this compound, demonstrated cytotoxic effects against various cancer cell lines such as A549 and MCF7-MDR. Notably, compounds with similar structures exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .
The mechanism of action for this compound likely involves the inhibition of key enzymes and receptors involved in cancer progression. Molecular docking studies suggest that it binds effectively to specific protein targets, which may lead to the inhibition of critical signaling pathways such as AKT and ERK pathways .
Table 1: Summary of Biological Activities
Activity Type | Target/Effect | Reference |
---|---|---|
Anticancer | Inhibition of PARP | |
Cytotoxicity | A549, MCF7-MDR cell lines | |
Enzyme Inhibition | AKT and ERK pathways | |
Inflammatory Response | IL-6 and TNF-α reduction |
Research Findings
Research has shown that benzothiazole derivatives can possess dual functionalities—anticancer and anti-inflammatory effects. For instance, compound B7 from a related study significantly inhibited the proliferation of A431 and A549 cancer cells while reducing inflammatory markers like IL-6 and TNF-α . This dual action positions such compounds as promising candidates for developing novel therapeutic agents.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Coupling Reactions : Involving substituted 2-amino benzothiazoles and appropriate acylating agents.
- Protective Group Strategies : To enhance yield and purity during synthesis.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-15-12-19-20(13-16(15)2)27-22(24-19)25(14-18-10-6-7-11-23-18)21(26)17-8-4-3-5-9-17/h6-7,10-13,17H,3-5,8-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEFUQZMBWBEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.